molecular formula C14H16N2O2S2 B14402209 2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] CAS No. 87512-18-3

2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]

Cat. No.: B14402209
CAS No.: 87512-18-3
M. Wt: 308.4 g/mol
InChI Key: DXUXXIKAUDDJJA-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is an organic compound that features a unique structure with two pyridine rings connected by an ethane-1,2-diylbis(oxy) linkage and substituted with methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the mixture is heated and stirred for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The ethane-1,2-diylbis(oxy) linkage and methylsulfanyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is unique due to its specific combination of pyridine rings, ethane-1,2-diylbis(oxy) linkage, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87512-18-3

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-methylsulfanyl-6-[2-(6-methylsulfanylpyridin-2-yl)oxyethoxy]pyridine

InChI

InChI=1S/C14H16N2O2S2/c1-19-13-7-3-5-11(15-13)17-9-10-18-12-6-4-8-14(16-12)20-2/h3-8H,9-10H2,1-2H3

InChI Key

DXUXXIKAUDDJJA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=N1)OCCOC2=NC(=CC=C2)SC

Origin of Product

United States

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